Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Lipophilicity modulation ADME optimization Building block selection

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate (CAS 2072127-73-0) is a dual-heterocycle piperidine-1-carboxylate building block featuring a Boc-protected piperidine ring substituted at the 4-position with a 4-cyanooxan-4-yl (4-cyanotetrahydro-2H-pyran-4-yl) group. Its molecular formula is C₁₆H₂₆N₂O₃, molecular weight 294.39 g·mol⁻¹, with a computed LogP of 1.69, topological polar surface area (TPSA) of 63 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.875.

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
Cat. No. B13522733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
Molecular FormulaC16H26N2O3
Molecular Weight294.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N
InChIInChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3
InChIKeyJITFUYRFGBSJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate: Physicochemical Profile and Building-Block Identity


Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate (CAS 2072127-73-0) is a dual-heterocycle piperidine-1-carboxylate building block featuring a Boc-protected piperidine ring substituted at the 4-position with a 4-cyanooxan-4-yl (4-cyanotetrahydro-2H-pyran-4-yl) group. Its molecular formula is C₁₆H₂₆N₂O₃, molecular weight 294.39 g·mol⁻¹, with a computed LogP of 1.69, topological polar surface area (TPSA) of 63 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.875 [1]. The compound is commercially available as a research-grade building block from Enamine (purity ≥95%, catalog EN300-27737457) with pricing at approximately $258 per 100 mg as of the latest listing [1]. It serves as a protected intermediate for downstream medicinal chemistry programs, particularly those requiring a conformationally constrained, lipophilicity-modulated piperidine-tetrahydropyran scaffold with a synthetic cyano handle [2].

Why Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate Cannot Be Replaced by Generic Piperidine Building Blocks


Superficially analogous piperidine-1-carboxylate building blocks—such as N-Boc-4-cyanopiperidine (CAS 91419-52-2) or tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate (CAS 2060024-69-1)—cannot substitute for this compound because the 4-cyanooxan-4-yl substituent simultaneously modulates three orthogonal physicochemical parameters that single-modification analogs cannot replicate: (i) the cyano group on the oxane ring reduces LogP by approximately 1.37 units relative to the non-cyano oxane analog, (ii) the tetrahydropyran oxygen and cyano nitrogen together increase TPSA by 24.23 Ų (62.5%) over the same comparator, and (iii) the quaternary sp³ carbon at the oxane 4-position elevates Fsp³ to 0.875, a value that exceeds both N-Boc-4-cyanopiperidine (Fsp³ = 0.818) and the clinical drug average (Fsp³ ≈ 0.47) [1]. Critically, published medicinal chemistry campaigns have demonstrated that the 4-cyanotetrahydro-2H-pyran-4-yl motif confers distinct biological selectivity (TSPO Ki = 29 nM vs. CB1 Ki = 62 nM) and reduced lipophilicity that simple piperidinyl or cyclohexyl isosteres do not reproduce [2]. Selecting a generic analog therefore risks altering both the ADME trajectory and target engagement profile of any downstream library.

Quantitative Differentiation Evidence: Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate vs. Closest Analogs


LogP Reduction of 1.37 Units (44.8% Decrease) vs. Non-Cyano Oxane Analog

The target compound exhibits a computed LogP of 1.69, which is 1.37 units lower (a 44.8% reduction) than the non-cyano analog tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate (LogP = 3.06), as reported by ChemSpace and Leyan respectively [1]. This lipophilicity reduction is driven by the electron-withdrawing cyano substituent on the oxane ring. By comparison, N-Boc-4-cyanopiperidine—lacking the oxane ring entirely—carries a LogP of 0.88 (ACD/LogP) to 1.22 (ChemSpace), demonstrating that the oxane ring partially offsets the polarity gain of the cyano group while still providing a net log unit reduction versus the non-cyano oxane scaffold .

Lipophilicity modulation ADME optimization Building block selection

Topological Polar Surface Area 62.5% Higher Than Non-Cyano Oxane Comparator

The target compound has a TPSA of 63 Ų, which is 24.23 Ų (62.5%) higher than the non-cyano analog tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate (TPSA = 38.77 Ų) [1]. The N-Boc-4-cyanopiperidine comparator has a TPSA of 53 Ų, meaning the target compound adds 10 Ų of polar surface area through the tetrahydropyran oxygen . A TPSA of 63 Ų falls within the favorable range for oral absorption (commonly cited threshold: <140 Ų) while being sufficiently high to reduce passive blood-brain barrier penetration, a property that can be exploited to design peripherally restricted candidates.

Polar surface area Membrane permeability Oral bioavailability prediction

Fsp³ of 0.875 Exceeds N-Boc-4-Cyanopiperidine (0.818) and the Average Clinical Drug (0.47)

The target compound has an Fsp³ value of 0.875 (14 out of 16 carbon atoms are sp³-hybridized), compared to 0.818 for N-Boc-4-cyanopiperidine (9 out of 11 sp³ carbons) [1][2]. Both values substantially exceed the average Fsp³ of 0.47 reported for marketed drugs by Lovering et al. (2009), who demonstrated that increasing carbon bond saturation correlates with improved clinical success rates as compounds progress from discovery through Phase III [3]. The target compound's higher Fsp³ arises from the additional sp³ carbons contributed by the tetrahydropyran ring, which simultaneously increases molecular complexity without introducing chirality.

Fraction sp3 3D character Clinical success probability Compound complexity

Cyanooxane Motif Demonstrates 2.1-Fold TSPO Selectivity Over CB1 in Published SAR; Piperidine Isosteres Do Not

In a systematic medicinal chemistry study by Donohue et al. (J. Med. Chem. 2011), the 4-cyanotetrahydro-2H-pyran-4-yl derivative (compound 9m) exhibited a TSPO binding affinity Ki of 29 nM, which was 2.1-fold more potent than its CB1 receptor affinity (Ki = 62 nM). This selectivity profile was distinct from the corresponding 1-cyanocyclohexyl analog (9n), which showed high CB1 affinity (Ki = 15.7 nM) but lacked TSPO cross-reactivity [1]. The authors explicitly noted that replacing the N-piperidinyl ring with the 4-cyanotetrahydro-2H-pyran-4-yl group was expected to 'substantially reduce lipophilicity' and confer 'greater metabolic resistance' relative to the parent piperidine scaffold [1]. This study establishes that the cyanooxane motif is not a passive structural feature but actively redirects target engagement profiles in ways that simple piperidine or cyclohexyl isosteres cannot replicate.

TSPO ligand CB1 receptor PET radioligand Binding selectivity Isosteric replacement

Orthogonal Synthetic Handles: Boc Protection and Cyano Group Enable Sequential, Non-Interfering Derivatization

The target compound presents two chemically orthogonal reactive sites: (i) a Boc-protected secondary amine on the piperidine ring, which can be deprotected under acidic conditions (TFA or HCl/dioxane) to reveal a free amine for amidation, sulfonylation, or reductive amination; and (ii) a cyano group on the oxane ring, which can be independently transformed into a primary amine (reduction), carboxylic acid (hydrolysis), tetrazole (click chemistry), or amidine without affecting the Boc group when appropriate conditions are selected [1][2]. In contrast, N-Boc-4-cyanopiperidine (CAS 91419-52-2) offers only a single cyano handle on a monocyclic scaffold, while the non-cyano oxane analog (CAS 2060024-69-1) lacks the cyano diversification site entirely. The target compound's three rotatable bonds (vs. two in N-Boc-4-cyanopiperidine and one in the non-cyano oxane analog) additionally provide greater conformational flexibility for fragment growing .

Orthogonal protection Parallel synthesis Fragment elaboration Cyano diversification

High-Value Application Scenarios for Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring CNS Drug-Like Physicochemical Space

With a LogP of 1.69 and TPSA of 63 Ų, this building block occupies the 'sweet spot' for CNS drug-like space (LogP 1–3, TPSA <90 Ų) [1]. Its Fsp³ of 0.875 further biases fragment libraries toward three-dimensionality, which Lovering et al. (J. Med. Chem. 2009) have shown correlates with higher clinical success rates [2]. Medicinal chemistry groups constructing fragment screening collections should select this building block over the non-cyano oxane analog (LogP 3.06)—which falls outside oral drug-like space—or N-Boc-4-cyanopiperidine (LogP 0.88, TPSA 53 Ų), which, while acceptable, lacks the structural complexity and validated pharmacological precedent of the cyanooxane motif [3].

PET Radioligand Development Targeting TSPO or Cannabinoid Receptors

The J. Med. Chem. 2011 study by Donohue et al. demonstrated that incorporating the 4-cyanotetrahydro-2H-pyran-4-yl group into 1,5-diarylpyrazole-3-carboxamide scaffolds yields compounds with nanomolar affinity for TSPO (Ki = 29 nM) and CB1 receptors (Ki = 62 nM), with reduced lipophilicity and anticipated metabolic stability advantages [1]. Groups developing PET tracers or CNS receptor ligands can use this building block as a key intermediate to rapidly access the cyanooxane pharmacophore without de novo construction of the quaternary cyano-substituted tetrahydropyran ring, a non-trivial synthetic undertaking.

Parallel Library Synthesis Leveraging Orthogonal Boc/Cyano Handles for Diversity-Oriented Synthesis (DOS)

The compound's two orthogonal reactive sites—an acid-labile Boc-protected amine and a cyano group amenable to reduction (primary amine), hydrolysis (carboxylic acid), or cycloaddition (tetrazole)—enable split-pool library synthesis with maximum chemical diversity from a single building block [1]. With 3 rotatable bonds and a molecular weight of 294 Da, this building block sits at the upper end of 'fragment-like' space (MW <300 Da) while offering more diversification vectors than the comparator N-Boc-4-cyanopiperidine (2 rotatable bonds, MW 210 Da) or the non-cyano oxane analog (1 rotatable bond, MW 269 Da) [2][3].

Lead Optimization Programs Requiring Lipophilicity Reduction Without Sacrificing Target Engagement

For lead series where excessive LogP drives off-target toxicity or poor solubility, introducing the 4-cyanooxan-4-ylpiperidine scaffold can reduce calculated LogP by approximately 1.37 units compared to a non-cyano oxane-piperidine scaffold, as demonstrated by the cross-vendor LogP comparison [1]. The cyano group provides additional TPSA (+24.23 Ų) and a hydrogen-bond acceptor site that can form specific polar interactions with protein targets, as evidenced by the TSPO binding data from Donohue et al. [2]. This makes the building block a strategic choice for medicinal chemistry teams executing multiparameter optimization toward clinical candidates.

Quote Request

Request a Quote for Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.